![molecular formula C38H70O3 B14685201 {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene CAS No. 36314-50-8](/img/structure/B14685201.png)
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a propoxy group and two tetradecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:
Preparation of the Propoxy Intermediate: This involves the reaction of a suitable alcohol with an alkyl halide under basic conditions to form the propoxy group.
Formation of Tetradecyloxy Groups: These groups are introduced through the reaction of a suitable phenol with tetradecyl bromide in the presence of a base.
Final Coupling Reaction: The propoxy intermediate is then reacted with the tetradecyloxy-substituted benzene under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{[(2R)-2,3-Bis(dodecyloxy)propoxy]methyl}benzene: Similar structure but with dodecyloxy groups instead of tetradecyloxy groups.
{[(2R)-2,3-Bis(octadecyloxy)propoxy]methyl}benzene: Similar structure but with octadecyloxy groups.
Uniqueness
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
36314-50-8 |
|---|---|
Molecular Formula |
C38H70O3 |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
[(2R)-2,3-di(tetradecoxy)propoxy]methylbenzene |
InChI |
InChI=1S/C38H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-39-35-38(36-40-34-37-30-26-25-27-31-37)41-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31,38H,3-24,28-29,32-36H2,1-2H3/t38-/m1/s1 |
InChI Key |
GZUFURWAWJHNPE-KXQOOQHDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


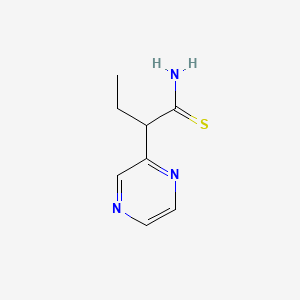

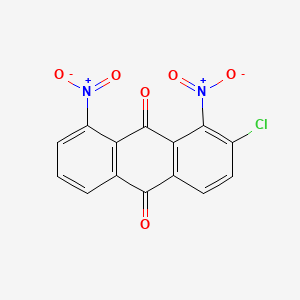

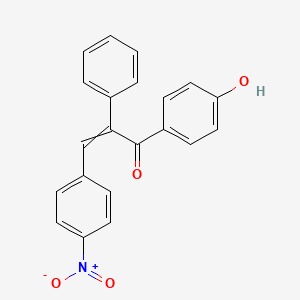
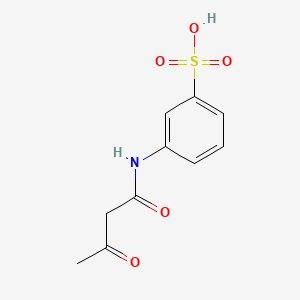
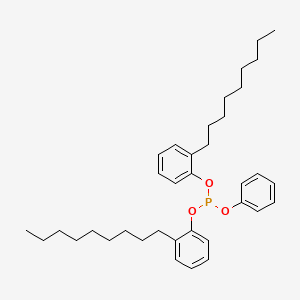

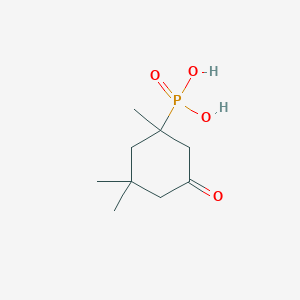



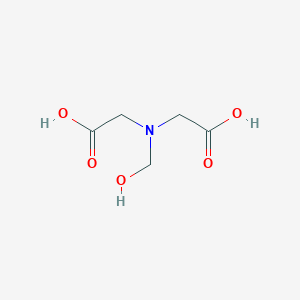
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
